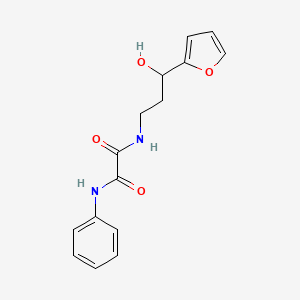

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan-based derivatives like N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This results in products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Chemical Reactions Analysis

The chemical reactions involving furan-based compounds like N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide are complex and can involve multiple steps. For instance, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively .Scientific Research Applications

Antimicrobial Activity

The compound has been found to have antimicrobial properties. It demonstrates good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

The compound can be used in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. This is achieved through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Transformation to Prop-2-en-1-ones

The compound can be transformed into 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. This is achieved through the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

Cytotoxic Effects

The compound has been found to have cytotoxic effects. It has been tested and found to inhibit the growth of lung carcinoma .

Hydrophenylation

The compound can undergo hydrophenylation under certain reaction conditions. This involves the hydration of carbon–carbon double bonds in the side chain and furane ring .

6. Use in Organic and Medicinal Chemistry Substituted furans, such as this compound, play an important role in modern organic and medicinal chemistry. They are integral parts of diverse plant metabolites and exhibit multifaceted biological activities .

Mechanism of Action

Target of Action

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a furan derivative . Furan derivatives have been found to exhibit antimicrobial activity, particularly against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . Therefore, the primary targets of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide are likely these microbial cells.

Mode of Action

Furan derivatives are known to interact with microbial cells, leading to their suppression . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of these microbial cells.

Biochemical Pathways

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide likely affects the biochemical pathways associated with the growth and proliferation of microbial cells . The downstream effects of these pathway disruptions could include the inhibition of microbial cell division and the disruption of essential metabolic processes within these cells.

Result of Action

The molecular and cellular effects of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide’s action likely involve the disruption of essential processes within microbial cells . This could result in the inhibition of microbial growth and proliferation, thereby exerting an antimicrobial effect.

properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-12(13-7-4-10-21-13)8-9-16-14(19)15(20)17-11-5-2-1-3-6-11/h1-7,10,12,18H,8-9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBHEPHJKBLYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)

![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)

![4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2560505.png)

![Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2560507.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)

![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)

![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)